4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine
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Overview
Description
4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with chloro, piperidinyl, and pyrrolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The chloro group is introduced via a halogenation reaction, often using reagents like phosphorus oxychloride (POCl₃).
Nucleophilic Substitution: The piperidinyl and pyrrolyl groups are introduced through nucleophilic substitution reactions, where piperidine and pyrrole act as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Piperidine or pyrrole in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic interactions, while the piperidinyl and pyrrolyl groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(morpholin-4-yl)-5-(1H-pyrrol-1-yl)pyrimidine
- 4-Chloro-6-(piperazin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine
- 4-Chloro-6-(pyrrolidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine
Uniqueness
4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine core. The presence of both piperidinyl and pyrrolyl groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15ClN4 |
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Molecular Weight |
262.74 g/mol |
IUPAC Name |
4-chloro-6-piperidin-1-yl-5-pyrrol-1-ylpyrimidine |
InChI |
InChI=1S/C13H15ClN4/c14-12-11(17-6-4-5-7-17)13(16-10-15-12)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2 |
InChI Key |
XQLHUEXQZFJLFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NC=N2)Cl)N3C=CC=C3 |
Origin of Product |
United States |
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